molecular formula C19H18ClF2N3O5S B2820654 N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-82-8

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2820654
CAS RN: 868983-82-8
M. Wt: 473.88
InChI Key: GHPGIDCMPRYOJH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClF2N3O5S and its molecular weight is 473.88. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • A safer and more convenient synthetic methodology for large-scale preparation of sulfamides, including those related to N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, has been developed using N-substituted oxazolidin-2-one derivatives as a synthetic equivalent of hazardous reagents (Borghese et al., 2006).

Structural and Mechanistic Studies

  • Studies on the conversion of ephedrine derivatives into oxazolidinones have contributed to understanding the mechanisms involving sulfonation and the formation of oxazolidinones, which are structurally related to N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (Moncef et al., 2010).
  • Investigations into the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, structurally similar to the compound , provide insights into the stereoselectivity of related chemical reactions (Marcantoni et al., 2002).

Crystallography and Material Science

  • The crystal structures of oxazolidinecarbohydrazides, which share structural similarities with N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, help in understanding weak interactions such as hydrogen bonds and π-π stacking interactions in these compounds (Nogueira et al., 2015).

Biological Activities

  • Research on the design and evaluation of biological activities of 1,3‐oxazolidinone derivatives, which include structures related to N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, highlights their potential antimicrobial activities, particularly against Gram‐positive bacteria (Karaman et al., 2018).

Chemical Synthesis and Reactions

  • Developments in the synthesis and structural study of new substituted chiral sulfamoyl oxazolidin-2-ones, closely related to the compound , have been significant for understanding the enantioselectivity in their formation and their potential applications in chemical synthesis (Barbey et al., 2012).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O5S/c20-14-4-2-1-3-12(14)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-13(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPGIDCMPRYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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